REACTION_CXSMILES
|
FC(F)(F)CC(=O)[S:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][C:13](=[O:19])[CH2:14][C:15]([F:18])([F:17])[F:16])=[CH:8][CH:7]=1.CCO.Cl>O>[F:18][C:15]([F:16])([F:17])[CH2:14][C:13]([NH:12][C:9]1[CH:10]=[CH:11][C:6]([SH:5])=[CH:7][CH:8]=1)=[O:19]
|
Name
|
S-4-(3,3,3-trifluoropropanamido)phenyl 3,3,3-trifluoropropanethioate
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Quantity
|
44.8 g
|
Type
|
reactant
|
Smiles
|
FC(CC(SC1=CC=C(C=C1)NC(CC(F)(F)F)=O)=O)(F)F
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
51 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the temp below 30° C
|
Type
|
DISTILLATION
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Details
|
The reaction mixture is reduced to 41 mL by vacuum distillation at 50° C
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
FILTRATION
|
Details
|
The slurry is filtered
|
Type
|
WASH
|
Details
|
the filter cake is washed with H2O (3×35 mL)
|
Type
|
CUSTOM
|
Details
|
The solid is dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CC(=O)NC1=CC=C(C=C1)S)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.9 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |